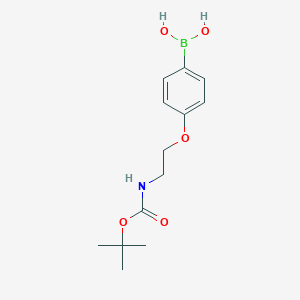
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, including the Suzuki-Miyaura coupling reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Boronic Acid Moiety: The boronic acid group can be introduced using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis to yield the boronic acid.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is commonly introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Ethoxy Linkage Formation: The ethoxy linkage can be formed through nucleophilic substitution reactions involving appropriate ethoxy precursors.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to corresponding alcohols or hydrocarbons.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Bioconjugation: Utilized in the labeling and modification of biomolecules.
Medicine:
Drug Development:
Diagnostics: Used in the design of diagnostic tools and assays.
Industry:
Mechanism of Action
The mechanism of action of [4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biochemical applications . The compound can also participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the additional functional groups.
4-tert-Butylphenylboronic Acid: Similar structure but without the ethoxy linkage and Boc group.
2-(Benzyloxycarbonylamino)ethylboronic Acid: Contains a benzyloxycarbonyl group instead of the Boc group.
Uniqueness:
Functional Groups:
Versatility: The compound’s structure allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C13H20BNO5 |
|---|---|
Molecular Weight |
281.11 g/mol |
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO5/c1-13(2,3)20-12(16)15-8-9-19-11-6-4-10(5-7-11)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
IDVNQBCKTLXLSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCNC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
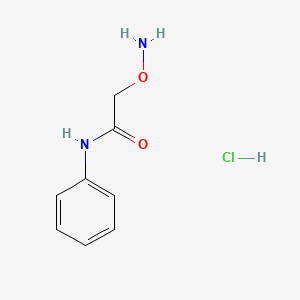
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
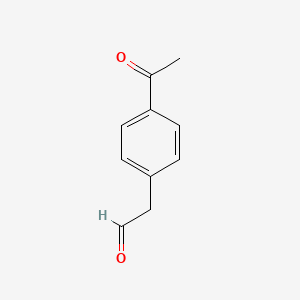
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)

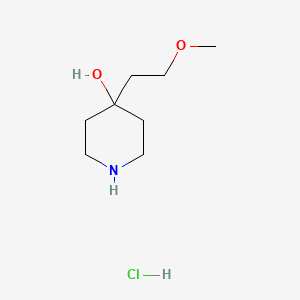

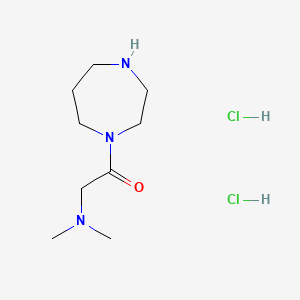
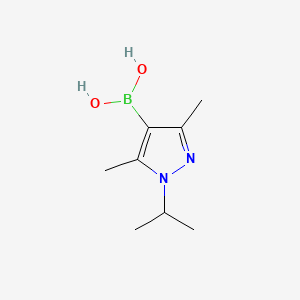
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
amine hydrochloride](/img/structure/B13465782.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
